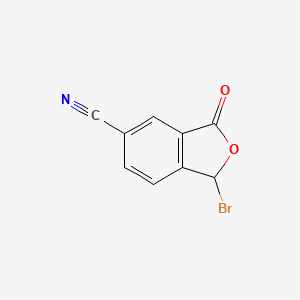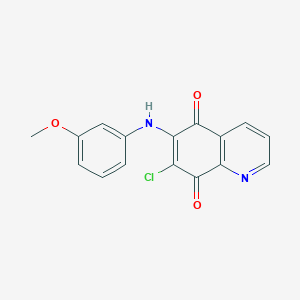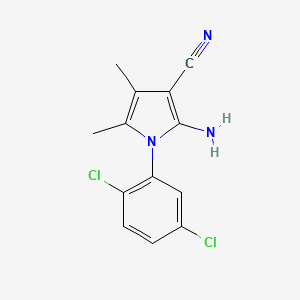
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Chlorination: The dichlorophenyl group is introduced via a chlorination reaction, using reagents such as thionyl chloride or phosphorus pentachloride.
Nitrile Formation: The nitrile group is introduced through a dehydration reaction, typically using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2,5-dichlorophenyl)ethanone: Similar structure but lacks the pyrrole ring.
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Amino-1-(2,5-dichlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H11Cl2N3 |
|---|---|
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
2-amino-1-(2,5-dichlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11Cl2N3/c1-7-8(2)18(13(17)10(7)6-16)12-5-9(14)3-4-11(12)15/h3-5H,17H2,1-2H3 |
Clé InChI |
XRFKVNJJTMJPGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


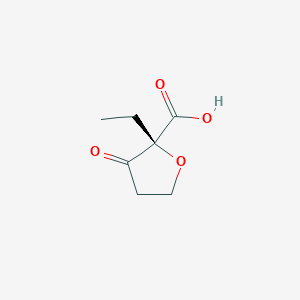
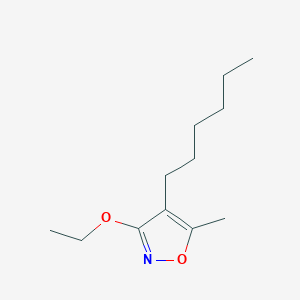
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
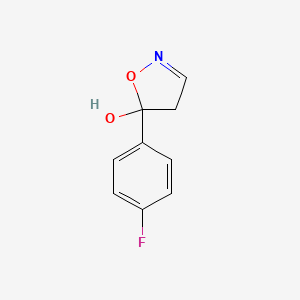
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
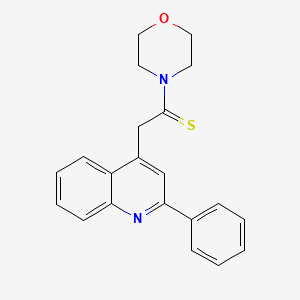
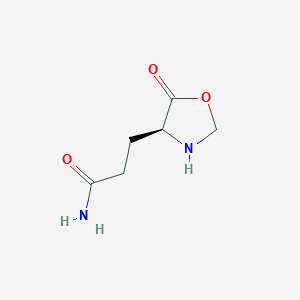
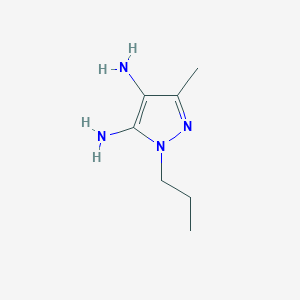

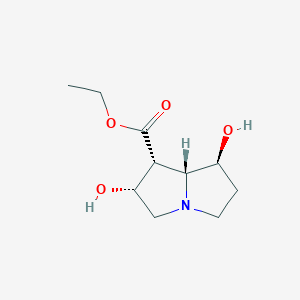
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
